molecular formula C12H8F3N3O2S B5811118 N-(1,3-thiazol-2-yl)-2-[(trifluoroacetyl)amino]benzamide

N-(1,3-thiazol-2-yl)-2-[(trifluoroacetyl)amino]benzamide

Cat. No.: B5811118
M. Wt: 315.27 g/mol
InChI Key: KUCONTQVMKQBSF-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-2-[(trifluoroacetyl)amino]benzamide is a synthetic organic compound that features a thiazole ring and a trifluoroacetyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-2-[(trifluoroacetyl)amino]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoroacetyl Group: This step usually involves the reaction of the thiazole derivative with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base.

    Amidation Reaction: The final step involves the reaction of the intermediate with 2-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the trifluoroacetyl group or the thiazole ring.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-2-[(trifluoroacetyl)amino]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetyl group could enhance binding affinity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-thiazol-2-yl)-2-aminobenzamide
  • N-(1,3-thiazol-2-yl)-2-(acetylamino)benzamide
  • N-(1,3-thiazol-2-yl)-2-(benzoylamino)benzamide

Uniqueness

N-(1,3-thiazol-2-yl)-2-[(trifluoroacetyl)amino]benzamide is unique due to the presence of the trifluoroacetyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[(2,2,2-trifluoroacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2S/c13-12(14,15)10(20)17-8-4-2-1-3-7(8)9(19)18-11-16-5-6-21-11/h1-6H,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCONTQVMKQBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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